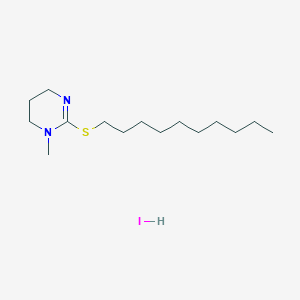

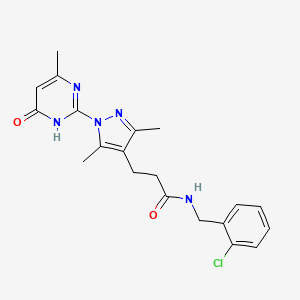

![molecular formula C22H20ClN5O2S B2370112 N1-(2-(2-(4-Chlorphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamid CAS No. 894037-20-8](/img/structure/B2370112.png)

N1-(2-(2-(4-Chlorphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the creation of a new series of fused pyrimidines . The process involves Michael addition of the compound to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine followed by cyclization with various reagents like phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride affords the desired thiazolo .Molecular Structure Analysis

The molecular structure of similar compounds involves a triazole ring, which is one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Michael addition and S-alkylation . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields . The products are characterized from their spectral data .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Wissenschaftliche Forschungsanwendungen

Anticancer-Eigenschaften

Diese Verbindung hat sich als potenzieller Antikrebswirkstoff erwiesen . Einige Derivate dieser Verbindung zeigten bei 10 μM ausgezeichnete Antikrebsaktivitäten . Es wurde festgestellt, dass sie gegen Krebszelllinien wirksam sind, ohne normale somatische (HEK293-) Zellen zu schädigen .

Anti-mikrobielle Aktivität

Triazol-Derivate, zu denen auch diese Verbindung gehört, wurden als antimikrobiell nachgewiesen . Sie wurden bei der Entwicklung neuer Klassen von Antibiotika zur Bekämpfung von multiresistenten Krankheitserregern eingesetzt .

Antimykotische Eigenschaften

Triazol-Derivate wurden bei der Entwicklung von Antimykotika eingesetzt . Sie stellen eine Hauptklasse auf Basis von Azol-Einheiten wie Itraconazol, Voriconazol, Ravuconazol, Fluconazol usw. dar .

Antioxidatives Potenzial

Triazol-Derivate wurden synthetisiert und auf ihr antioxidatives Potenzial untersucht . Dies macht sie potenziell nützlich bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden .

Antivirale Eigenschaften

Triazol-Derivate wurden auf ihr antivirales Potenzial untersucht . Dies macht sie potenziell nützlich bei der Behandlung von Virusinfektionen .

Entzündungshemmende Eigenschaften

Es wurde festgestellt, dass Triazol-Derivate entzündungshemmende Eigenschaften besitzen . Dies macht sie potenziell nützlich bei der Behandlung von entzündlichen Erkrankungen .

Analgetische Eigenschaften

Es wurde festgestellt, dass Triazol-Derivate analgetische Eigenschaften besitzen . Dies macht sie potenziell nützlich bei der Behandlung von Schmerzen .

Enzym-Inhibitoren

Es wurde festgestellt, dass Triazol-Derivate verschiedene Enzyme hemmen . Sie wurden als Carboanhydrase-Inhibitoren, Cholinesterase-Inhibitoren, alkalische Phosphatase-Inhibitoren, Anti-Lipase-Aktivität und Aromatase-Inhibitoren eingesetzt .

Wirkmechanismus

Target of Action

Compounds containing the thiazole ring, such as this one, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets in the body .

Biochemical Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound , due to its structural similarity, may also have potential in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-13-4-3-5-14(2)18(13)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBDYQWEHSNEDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

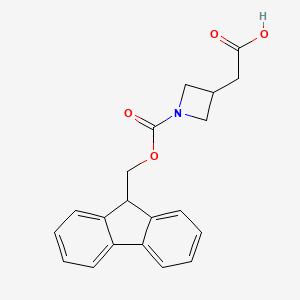

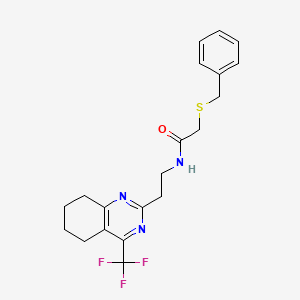

![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)

![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2370042.png)

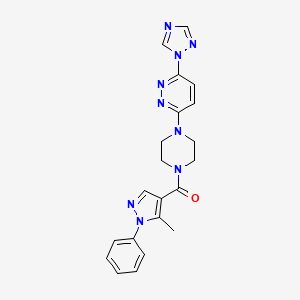

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

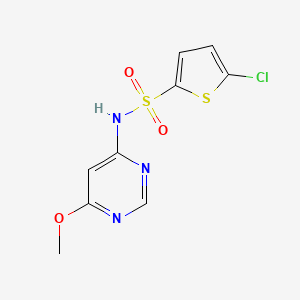

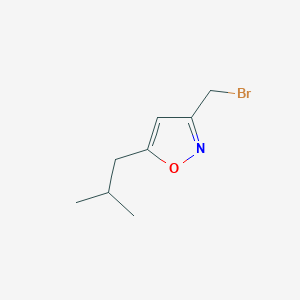

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2370050.png)